molecular formula C11H19NO3 B2704206 N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide CAS No. 2199548-38-2

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide

Cat. No.: B2704206
CAS No.: 2199548-38-2
M. Wt: 213.277
InChI Key: PWGJQYJSZUEOEI-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. It features a carboxamide bridge linking an oxane (tetrahydropyran) ring to a hydroxy-substituted cyclobutyl group, a structure that combines rigidity with potential hydrogen-bonding capability. This molecular architecture is often explored in the development of novel pharmacophores, particularly for targeting central nervous system (CNS) receptors or enzymes . As a high-purity reference standard, it is suitable for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for more complex molecules. Researchers can utilize this compound in in vitro assays to probe its mechanism of action and physicochemical properties, such as lipophilicity and solubility, which are critical for drug-likeness . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-12(9-2-3-10(9)13)11(14)8-4-6-15-7-5-8/h8-10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGJQYJSZUEOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide typically involves multiple steps, starting with the formation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The hydroxy group can be introduced through selective oxidation reactions, while the oxane ring is formed via cyclization reactions involving appropriate diols or epoxides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide involves its interaction with specific molecular targets. The hydroxy group and oxane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide

This compound () shares the oxane-4-carboxamide core but differs in substituents:

  • Aromatic vs. Aliphatic Substituents: The target compound features a hydroxycyclobutyl group, while the analog in has a 3-chloro-4-methylphenyl and 4-fluorophenyl group. The latter introduces aromaticity, halogen atoms (Cl, F), and increased molecular weight (361.84 g/mol vs. ~255.3 g/mol for the target compound, estimated based on its formula C₁₁H₁₉NO₃).
  • Physicochemical Implications :
    • Lipophilicity : The chloro and fluoro substituents in the analog enhance lipophilicity (predicted logP ~3.5), whereas the hydroxycyclobutyl group in the target likely reduces it (estimated logP ~1.8).
    • Solubility : The polar hydroxy group in the target may improve aqueous solubility compared to the halogenated analog.

Table 1: Key Structural and Physicochemical Comparisons

Property N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Molecular Formula C₁₁H₁₉NO₃ (estimated) C₂₀H₂₁ClFNO₂
Molecular Weight (g/mol) ~255.3 361.84
Key Substituents 2-hydroxycyclobutyl, methyl 3-chloro-4-methylphenyl, 4-fluorophenyl
Predicted logP ~1.8 ~3.5
Aqueous Solubility Moderate (hydroxy group) Low (halogenated aromatic rings)

Broader Context of Carboxamide Derivatives

Compounds like N-carboxymethyl chitosan and N,N,N-trimethyl chitosan () highlight the importance of substituent effects on drug-likeness. For instance:

  • Hydrophilic Modifications : The hydroxycyclobutyl group in the target compound aligns with strategies to improve solubility, similar to N-carboxymethyl chitosan’s enhanced hydrophilicity .
  • Metabolic Stability : Methylation (as in N-methyl substitution) often reduces metabolic clearance, a feature shared with both the target compound and the halogenated analog .

Research Findings and Implications

  • Synthetic Accessibility : The hydroxycyclobutyl group may pose synthetic challenges due to steric hindrance, whereas halogenated analogs () benefit from well-established aromatic substitution protocols.
  • ADMET Profile : While direct data for the target compound are lacking, its structural features suggest favorable absorption and distribution compared to highly lipophilic analogs. However, the hydroxy group may increase susceptibility to phase II metabolism (e.g., glucuronidation) .

Biological Activity

N-(2-hydroxycyclobutyl)-N-methyloxane-4-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C10H17NO3
  • CAS Number: 2199548-38-2

The compound features a cyclobutane ring, which contributes to its unique conformational properties and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Interaction: It may bind to cellular receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Pharmacological Effects

Research indicates that this compound may have the following pharmacological effects:

  • Anti-inflammatory Properties: The compound has been evaluated for its ability to reduce inflammation in various models.
  • Antimicrobial Activity: Studies have shown efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Potential: Initial investigations into its anticancer properties indicate that it may inhibit tumor growth and induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced enzyme activity in vitro
Antioxidant ActivityScavenging free radicals
Anti-inflammatoryDecreased cytokine levels
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduced apoptosis in breast cancer cells

Case Study: Anticancer Activity

A notable case study examined the effects of this compound on breast cancer cell lines. The study found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

The mechanism was further elucidated using flow cytometry, which demonstrated an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, supporting its potential as an anticancer agent.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. The compound's lipophilicity has been identified as a crucial factor influencing its pharmacokinetic properties.

Table 2: Synthesis Optimization Parameters

ParameterConditionOutcome
SolventEthanol vs. DMSOHigher yield in DMSO
TemperatureRoom temperature vs. refluxIncreased yield at reflux
CatalystNone vs. acid-catalyzedImproved reaction rate with acid

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